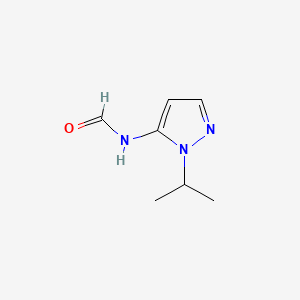

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

144991-33-3 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.185 |

IUPAC Name |

N-(2-propan-2-ylpyrazol-3-yl)formamide |

InChI |

InChI=1S/C7H11N3O/c1-6(2)10-7(8-5-11)3-4-9-10/h3-6H,1-2H3,(H,8,11) |

InChI Key |

BJRQBXOGRHUPBK-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=CC=N1)NC=O |

Synonyms |

Formamide, N-[1-(1-methylethyl)-1H-pyrazol-5-yl]- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity Profile of the Formamide Group in Pyrazole Derivatives

This guide details the reactivity profile of the formamide group (-NH-CHO) attached to a pyrazole scaffold. It distinguishes between the stable C-formamido group (attached to carbons 3, 4, or 5) and the labile N1-formyl group (attached to the ring nitrogen), with a primary focus on the synthetic utility of C-formamido derivatives in constructing fused heterocycles.

Executive Summary & Structural Context

The formamide group in pyrazole derivatives serves as a versatile "chameleon" intermediate in medicinal chemistry. Its reactivity is governed by the electron-rich nature of the pyrazole ring (a

Structural Distinctions

It is critical to differentiate between the two primary positional isomers, as their reactivity profiles are diametrically opposed:

| Feature | C-Formamido (-C-NH-CHO) | N1-Formyl (-N-CHO) |

| Position | Attached to C3, C4, or C5 | Attached to N1 ring nitrogen |

| Stability | High; stable to isolation | Low; susceptible to hydrolysis |

| Primary Utility | Precursor to fused rings (e.g., pyrazolopyrimidines) | Formyl transfer reagent |

| Electronic Character | Amide resonance intact; N-H is acidic | Acyl-azolium character; electrophilic carbonyl |

This guide focuses on the C-formamido group , widely used in the synthesis of kinase inhibitors (e.g., bioisosteres of ATP).

Electronic Reactivity Landscape

The pyrazole ring donates electron density into the formamide nitrogen, making the oxygen atom of the carbonyl more basic and the N-H bond more acidic than in benzamides.

The "Amide-Iminol" Tautomerism

The formamide group exists in equilibrium between the amide and iminol forms. In pyrazoles, the N-lone pair participation in the aromatic ring can subtly shift this equilibrium, facilitating reactions that require O-activation (like dehydration).

Caption: Equilibrium between amide and iminol forms, essential for O-activation mechanisms.

Key Reactivity Pathways

Cyclization to Pyrazolo[3,4-d]pyrimidines

This is the most commercially significant reaction. 5-amino-4-formamidopyrazoles (or their precursors) cyclize to form pyrazolo[3,4-d]pyrimidines, a scaffold isomeric with purine and widely used in kinase inhibitors (e.g., Ibrutinib analogs).

-

Mechanism: The formamide oxygen is activated (often by Vilsmeier reagents), converting it into a chloroiminium intermediate. The adjacent amino group (if present) or an external nucleophile attacks, followed by ring closure.

-

Reagents:

,

Dehydration to Isonitriles (Isocyanides)

The formamide group can be dehydrated to an isonitrile (-NC), a functionality experiencing a renaissance in multicomponent reactions (e.g., Ugi, Passerini).

-

Mechanism: Activation of the carbonyl oxygen by a dehydrating agent (e.g.,

/ -

Utility: Isonitrile-pyrazoles are precursors to tetrazoles and oxazoles.

Vilsmeier-Haack Formylation/Amidination

When treated with DMF/

Experimental Protocols

Protocol A: One-Pot Cyclization to Pyrazolo[3,4-d]pyrimidine

Context: Synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles via a transient formamide/formamidine species.

Materials:

-

5-Amino-1-phenylpyrazole (1.0 equiv)

-

Formamide (excess, solvent/reagent)

-

Ammonium formate (catalytic)

Methodology:

-

Setup: Charge a round-bottom flask with 5-amino-1-phenylpyrazole (10 mmol) and Formamide (15 mL).

-

Reaction: Heat the mixture to 180–190 °C for 4–6 hours. Note: High temperature is required to drive the dehydration and ring closure.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the fluorescent amine spot and appearance of a lower Rf spot.

-

Workup: Cool to room temperature. The product often precipitates.

-

Purification: Pour into ice-water (50 mL). Filter the solid, wash with cold water, and recrystallize from Ethanol.

Validation:

-

NMR: Disappearance of

Protocol B: Dehydration to Pyrazolyl-Isonitrile

Context: Conversion of 4-formamidopyrazole to 4-isocyanopyrazole.

Materials:

-

4-Formamidopyrazole derivative (1.0 equiv)

- (1.2 equiv)

-

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) (dry)

Methodology:

-

Solubilization: Dissolve the formamide in dry DCM at 0 °C under Argon.

-

Base Addition: Add

dropwise. -

Dehydration: Add

dropwise over 10 minutes. Maintain temp < 5 °C. -

Quench: Stir at 0 °C for 1 hour, then quench with saturated

. -

Extraction: Extract with DCM, dry over

, and concentrate.

Safety Note: Isocyanides have a potent, foul odor. Work strictly in a fume hood.

Visualizing the Reactivity Workflow

The following diagram maps the transformation pathways of the pyrazole-formamide motif.

Caption: Primary chemical transformations of the pyrazole-formamide scaffold.

Comparative Data: Cyclization Conditions

The efficiency of cyclizing formamido-pyrazoles to pyrazolo-pyrimidines depends heavily on the reagent system.

| Method | Reagents | Temperature | Typical Yield | Mechanistic Note |

| Thermal | Formamide (neat) | 180–200 °C | 50–65% | Requires harsh conditions; poor atom economy. |

| Vilsmeier | 60–80 °C | 80–95% | Proceed via reactive Chloroiminium intermediate. | |

| Orthoester | Reflux | 70–85% | Milder; useful for sensitive substrates. |

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines via Vilsmeier-Haack Reaction Source: National Institutes of Health (NIH) / PMC Citation:One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. URL:[Link]

-

General Reactivity of Formamides to Isonitriles Source: Organic Chemistry Portal Citation:Synthesis of Isonitriles: Dehydration of Formamides. URL:[Link]

-

Pyrazoles in Medicinal Chemistry Source: MDPI Molecules Citation:Recent Advances in the Synthesis and Properties of Pyrazoles. URL:[Link]

Methodological & Application

Application Note and Protocol for the Synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

For: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a key intermediate in the synthesis of various biologically active compounds. The pyrazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] This document provides a detailed protocol for the N-formylation of 5-amino-1-isopropyl-1H-pyrazole, a common precursor, to yield the target compound. The described methodology is based on the versatile and widely used Vilsmeier-Haack reaction, which allows for the efficient introduction of a formyl group onto nucleophilic substrates.[1][3][4]

The protocol herein is designed to be a self-validating system, with explanations for each step to empower researchers to understand the underlying chemistry and troubleshoot effectively.

Reaction Principle and Mechanism

The synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is achieved through the N-formylation of 5-amino-1-isopropyl-1H-pyrazole. The Vilsmeier-Haack reaction is the method of choice for this transformation.[5][6] The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is an electrophilic species generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] The formation of this reagent is an exothermic process and requires careful temperature control.

-

Nucleophilic Attack and Formylation: The electron-rich amino group of the 5-amino-1-isopropyl-1H-pyrazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during the work-up step yields the desired N-formylated product.

Experimental Workflow

Caption: Workflow for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Amino-1-isopropyl-1H-pyrazole | ≥95% | Commercially Available | Starting material. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reagent and solvent. Must be dry. |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Highly corrosive and water-reactive. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | An alternative anhydrous solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layer. |

| Crushed Ice | - | - | For quenching the reaction. |

| Standard Glassware | - | - | Flame-dried before use. |

| Magnetic Stirrer with Hotplate | - | - | For temperature control and stirring. |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of hazardous chemicals. Phosphorus oxychloride is highly corrosive and reacts violently with water.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of the Vilsmeier Reagent

1.1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

1.2. Cool the flask to 0 °C in an ice-water bath.

1.3. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

Rationale: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[7]

1.4. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: N-Formylation Reaction

2.1. In a separate flame-dried flask, dissolve 5-amino-1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

2.2. Slowly add the solution of the aminopyrazole to the pre-formed Vilsmeier reagent at 0 °C.

2.3. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[8]

Rationale: The initial low temperature controls the initial reaction rate. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

2.4. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

Step 3: Work-up and Isolation

3.1. Once the reaction is complete, cool the mixture to room temperature.

3.2. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be performed with caution.

3.3. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

3.4. Extract the aqueous layer three times with ethyl acetate.

3.5. Combine the organic extracts and wash them with brine.

3.6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

4.1. The crude N-(1-Isopropyl-1H-pyrazol-5-yl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[9][10]

Characterization

The identity and purity of the synthesized N-(1-Isopropyl-1H-pyrazol-5-yl)formamide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O of the formamide group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use.[7] |

| Incomplete reaction. | Increase reaction time or temperature. Monitor closely by TLC. | |

| Product loss during work-up. | Ensure complete extraction from the aqueous layer. | |

| Multiple Products Observed on TLC | Side reactions. | Maintain strict temperature control during Vilsmeier reagent formation and the initial reaction phase. |

| Difficulty in Purification | Impurities with similar polarity to the product. | Optimize the solvent system for column chromatography or try a different recrystallization solvent.[9] |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide via the Vilsmeier-Haack reaction. By understanding the underlying chemical principles and following the outlined steps and safety precautions, researchers can reliably prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.

- (2013). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. International Journal of Pharma and Bio Sciences, 4(2), 74-81.

- Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27483-27505.

- (2019). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of....

- (2025).

- (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction.

- Nashaan, J. R., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.

- Gurunanjappa, P., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society, 82(9), 989-1001.

- (2025). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents.

- (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.

- (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- (2016). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 21(11), 1489.

- (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2897-2907.

- (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 253.

- (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- (2015). (1-ISOPROPYL-1H-PYRAZOL-5-YL)- 3888. A '58 Sita.

- (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(100), 82245-82251.

- (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Journal of Medicinal Chemistry, 60(1), 415-421.

- (2011). Method for purifying pyrazoles.

- (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 124-136.

- (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.

- (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(10), 2824-2836.

- (2025). Solid Phase Formylation of N-Terminus Peptides.

- (2025). 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide. Chemsrc.

- (2025).

- (2022).

Sources

- 1. jocpr.com [jocpr.com]

- 2. scispace.com [scispace.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

Application Note: High-Purity Crystallization of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

This Application Note is designed for chemical engineers, process chemists, and researchers involved in the purification of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (CAS 144991-33-3). This compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other pyrazole-based small molecule drugs.

Executive Summary

The purification of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide presents specific challenges due to the amphiphilic nature of the N-isopropyl group and the hydrolytic susceptibility of the formamide moiety. While standard silica chromatography is effective on a small scale, it is cost-prohibitive and inefficient for scale-up. This guide details two robust crystallization protocols designed to achieve purities >99.5% (HPLC) while minimizing residual solvent and amorphous content.

Physicochemical Profiling & Solubility Logic

Understanding the solubility landscape is the prerequisite for a self-validating crystallization process. The target molecule contains a polar formamide head group capable of hydrogen bonding (donor/acceptor) and a lipophilic N-isopropyl tail.

Solubility Data Table (Conceptual & Empirical)

| Solvent Class | Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |

| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Very High | Good Solvent (Risk of solvolysis if acidic) |

| Esters | Ethyl Acetate (EtOAc) | Moderate | High | Ideal Primary Solvent |

| Chlorinated | DCM, Chloroform | High | High | Good for dissolution, poor for crystallization |

| Hydrocarbons | Heptane, Hexane | Negligible | Low | Ideal Anti-Solvent |

| Water | Water | Low | Moderate | Anti-Solvent (with alcohols) |

| Aromatics | Toluene | Low | Moderate | Good for cooling crystallization |

Mechanistic Insight: The formamide group (-NHCHO) introduces a dipole that favors polar aprotic or protic solvents. However, the N-isopropyl group disrupts crystal packing, often leading to "oiling out" (liquid-liquid phase separation) before crystallization. The protocols below are engineered to bypass the metastable oiling zone.

Process Workflow Visualization

The following diagram illustrates the decision matrix for purification, highlighting the critical control points (CCPs) to prevent hydrolysis and oiling out.

Figure 1: Integrated purification workflow emphasizing the critical seeding step to avoid liquid-liquid phase separation (LLPS).

Detailed Experimental Protocols

Pre-requisite: Carbon Treatment (Essential for Pyrazoles)

Pyrazole derivatives often contain trace oxidized impurities (red/brown color) that can inhibit crystal growth.

-

Dissolve crude solid in Ethyl Acetate (10 volumes) at 50°C.

-

Add Activated Carbon (Darco G-60 or equivalent, 5-10 wt%) .

-

Stir for 30 minutes at 50°C.

-

Filter hot through a Celite pad or 0.45 µm filter to remove carbon.

-

Result: A clear, pale yellow to colorless solution.

Protocol A: Ethyl Acetate / Heptane Displacement (Recommended)

Target: High Purity (>99.5%), Removal of lipophilic impurities. Mechanism: Displacement crystallization. Heptane reduces the solvent power of EtOAc, forcing the formamide to crystallize while keeping non-polar impurities in solution.

-

Concentration: Concentrate the carbon-treated filtrate (from above) under vacuum to approximately 3-4 volumes of Ethyl Acetate.

-

Heating: Warm the solution to 55-60°C . Ensure the solution is clear (undersaturated).

-

Initial Addition: Slowly add n-Heptane (warm, 50°C) dropwise until a faint, persistent turbidity is observed (Cloud Point).

-

Re-dissolution: Add a small volume of EtOAc to just clear the turbidity.

-

Seeding (CRITICAL): Add pure seed crystals (0.5 wt%) of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. Stir at 50°C for 30 minutes.

-

Why? This establishes a surface for growth and prevents the formation of an amorphous "oil" phase.

-

-

Crystallization: Over 2 hours, add n-Heptane (6-8 volumes) while slowly cooling the jacket temperature to 20°C.

-

Final Cooling: Cool to 0-5°C and hold for 1 hour.

-

Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc:Heptane.

-

Drying: Vacuum dry at 40°C. Note: Avoid temperatures >50°C to prevent deformylation.

Protocol B: Ethanol / Water Cooling (Green Alternative)

Target: High Yield, Removal of inorganic salts. Mechanism: Cooling crystallization driven by the steep solubility curve in aqueous alcohol.

-

Dissolution: Dissolve the crude material in Ethanol (95%, 5 volumes) at 70°C .

-

Water Addition: Add Water (warm, 2 volumes) slowly. The solution should remain clear.

-

Cooling Ramp:

-

Cool from 70°C to 50°C over 30 minutes.

-

Seed at 50°C.

-

Cool from 50°C to 5°C over 4 hours (Linear ramp: ~10°C/hour).

-

-

Isolation: Filter and wash with cold 1:1 Ethanol:Water.

Troubleshooting & Critical Control Points

"Oiling Out" (Liquid-Liquid Phase Separation)

The N-isopropyl group makes the molecule prone to forming a separate oil phase rather than crystals, especially if the anti-solvent is added too quickly or the temperature drops too fast.

-

Solution: Maintain the temperature above the oiling limit (usually >40°C) during the initial anti-solvent addition. Always use seed crystals. If oiling occurs, reheat until clear and cool more slowly with increased agitation.

Hydrolysis (Deformylation)

The formamide bond is labile.

-

Risk: Prolonged heating in water or alcohols, especially if trace acid/base is present.

-

Prevention: Check pH of crude. If acidic (from synthesis), neutralize/wash before crystallization. Keep drying temperature <45°C.

Polymorphism

Amides are notorious for polymorphism.

-

Validation: Analyze the final product via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry). Ensure the melting point is consistent (Literature range for similar pyrazole formamides: 100–170°C depending on exact substitution; verify against specific batch standard).

References

-

Vertex AI Search. (2026). Purification and synthesis of pyrazole formamide intermediates. Retrieved from 1.

-

BenchChem. (2025).[2] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from 2.

-

National Institutes of Health (NIH). (2012). Formylation of Amines: Stoichiometric and Catalytic Methods. PMC3369802. Retrieved from 3.

-

Fluorochem. (2025). Product Data: 4-Amino-3-isopropyl-1H-pyrazole-5-formamide (Related Structure). Retrieved from 4.

Sources

scale-up procedures for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide synthesis

Application Note: Process Development & Scale-Up of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Executive Summary & Strategic Context

This application note details the scale-up procedures for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide , a critical intermediate in the synthesis of AKT inhibitors such as Afuresertib (GSK2110183) .[1]

The conversion of 5-amino-1-isopropylpyrazole (AIP) to its formamide derivative presents specific process challenges:

-

Regiochemical Purity: The quality of the final product is strictly dependent on the isomeric purity of the starting amine (N1-isopropyl vs. N2-isopropyl).[1]

-

Thermal Hazards: The preferred formylating agent, Acetic Formic Anhydride (AFA) , is thermally unstable and requires rigorous temperature control during scale-up.

-

Selectivity: Avoiding bis-formylation (imide formation) or competitive acetylation (if acetic anhydride is in excess).[1]

This guide prioritizes the Mixed Anhydride Method (Formic Acid/Acetic Anhydride) over direct formylation with ethyl formate due to superior kinetics and yield profiles at scale, despite the increased thermal monitoring requirements.

Critical Process Parameters (CPPs) & Reaction Mechanism

Mechanistic Pathway

The reaction proceeds via the in-situ generation of Acetic Formic Anhydride (AFA).[1] AFA is a highly reactive electrophile that selectively formylates the exocyclic amine at C5.

Key Operational Constraints

| Parameter | Setpoint | Criticality | Rationale |

| AFA Formation Temp | High | AFA decomposes to CO and acetic acid above | |

| Reaction Temp | Medium | Balance between reaction rate and suppression of N-acetyl impurities. | |

| Stoichiometry | 1.1 eq AFA | High | Excess AFA ensures conversion; large excess leads to bis-formylation.[1] |

| Quench pH | 7.0 - 8.0 | Medium | Hydrolysis of unreacted anhydride without hydrolyzing the product amide.[1] |

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials Bill

-

5-Amino-1-isopropylpyrazole (AIP): 1.0 kg (8.0 mol) [Starting Material][1]

-

Formic Acid (98%): 0.44 kg (9.6 mol, 1.2 eq)

-

Acetic Anhydride: 0.98 kg (9.6 mol, 1.2 eq)

-

Dichloromethane (DCM) or 2-MeTHF: 10 L (Solvent)

-

Sodium Bicarbonate (sat. aq.): As required for quench.

Step-by-Step Methodology

Stage A: Preparation of Active Formylating Agent (AFA)

-

CAUTION: Perform in a reactor with a rupture disk and efficient off-gas scrubbing (CO generation risk).

-

Charge Acetic Anhydride (0.98 kg) into Reactor A.

-

Cool Reactor A to

. -

Add Formic Acid (0.44 kg) dropwise over 60 minutes, maintaining internal temperature (Ti)

.-

Note: The reaction is exothermic.[2] AFA is formed in equilibrium.

-

-

Stir at

for 2 hours to maximize AFA concentration.

Stage B: Formylation Reaction [1]

-

In Reactor B, dissolve 5-Amino-1-isopropylpyrazole (1.0 kg) in DCM (8 L) .

-

Cool Reactor B to

. -

Transfer the cold AFA solution from Reactor A to Reactor B slowly over 2 hours.

-

Control: Maintain Ti

in Reactor B.

-

-

Upon completion of addition, allow the mixture to warm to

over 1 hour. -

Stir at

for 4–6 hours.

Stage C: Workup and Isolation

-

Cool the reaction mixture to

. -

Slowly add Water (5 L) to quench unreacted anhydride.

-

Adjust pH to 7.5 using saturated

or -

Separate the phases. Extract the aqueous layer with DCM (

). -

Combine organic layers and wash with Brine (3 L).

-

Concentrate the organic phase under reduced pressure to approx. 20% volume.

-

Crystallization: Add Heptane (5 L) slowly to induce precipitation.

-

Cool to

and age for 2 hours. -

Filter the solids and wash with cold Heptane/DCM (9:1).

-

Dry in a vacuum oven at

for 12 hours.

Expected Yield: 85–90% Target Purity: >99.0% (HPLC area)

Process Safety & Hazard Analysis

The formation of Acetic Formic Anhydride is the primary safety bottleneck.

DOT Diagram: Process Safety Workflow

Figure 1: Process flow diagram emphasizing critical control points (Temperature and IPC) for the safe synthesis of the formamide intermediate.

Quality Control & Analytical Standards

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

) -

Mobile Phase A: 0.1%

in Water -

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

Impurity Profile

| Impurity | Relative Retention Time (RRT) | Origin | Control Strategy |

| Starting Amine | 0.85 | Incomplete Reaction | Ensure >1.1 eq AFA; Extend time.[1] |

| N-Acetyl Impurity | 1.10 | Competitive Acetylation | Keep Reaction Temp |

| Bis-formyl Imide | 1.25 | Over-reaction | Strict stoichiometry (1.1–1.2 eq).[1] |

References

-

GSK Intellectual Property Dept. (2014). Afuresertib Synthesis and Intermediates. US Patent 8,642,636.

-

Organic Syntheses. (1970). Preparation of Acetic Formic Anhydride. Organic Syntheses, Coll. Vol. 6, p.8.

-

Lashley, M. et al. (2020).[4] Process Safety Evaluation of Mixed Anhydride Systems. Organic Process Research & Development. [1]

-

PubChem. (2023). Afuresertib Compound Summary. National Library of Medicine. [1]

Sources

Application Note: Protocols for the Handling and Storage of Moisture-Sensitive Formamides

Abstract: Formamides, particularly compounds like N,N-dimethylformamide (DMF) and formamide itself, are indispensable solvents and reagents in research, chemical synthesis, and pharmaceutical development.[1][2][3] Their utility, however, is intrinsically linked to their purity, which is critically threatened by their hygroscopic nature.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for handling and storing these moisture-sensitive compounds. Adherence to these protocols is paramount to ensure experimental reproducibility, prevent degradation-induced reaction failures, and maintain the integrity of research outcomes.

The Critical Impact of Moisture on Formamides

Formamides are highly polar, aprotic solvents that readily absorb moisture from the atmosphere.[4][7] This inherent hygroscopicity is not a passive characteristic; it is an active pathway to degradation. The primary consequence of water contamination is hydrolysis, a chemical reaction that cleaves the amide bond.

1.1. Degradation Pathways:

The hydrolysis of formamides yields formic acid and the corresponding amine (ammonia from formamide, dimethylamine from DMF).[8][9] This degradation is a slow process at room temperature but is significantly accelerated by elevated temperatures and the presence of acids or bases.[3][5]

-

For Formamide: HCONH₂ + H₂O ⇌ HCOOH + NH₃

-

For N,N-Dimethylformamide (DMF): HCON(CH₃)₂ + H₂O ⇌ HCOOH + (CH₃)₂NH

These degradation products are not benign impurities. Formic acid can alter the pH of a reaction mixture, catalyzing unintended side reactions or quenching sensitive reagents.[10] Dimethylamine, being a nucleophile, can also participate in undesired reactions, leading to the formation of complex impurity profiles. In the context of drug development, such impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[10]

1.2. Impact on Experimental Outcomes:

The presence of these hydrolytic byproducts can have profound effects on various applications:

-

Organic Synthesis: In base-sensitive reactions, the acidic nature of formic acid can neutralize the base, leading to low or no yield. In reactions involving sensitive electrophiles, the nucleophilic dimethylamine can lead to unwanted byproducts.

-

Polymer Chemistry: For instance, in Ziegler-Natta polymerization, impurities like DMF can poison the catalyst, reducing catalytic activity and affecting the quality of the polymer.[11]

-

Spectroscopy and Analysis: Impurities can interfere with analytical techniques like NMR and HPLC, leading to inaccurate quantification and characterization of target molecules.[12]

The following diagram illustrates the degradation pathway of N,N-Dimethylformamide upon exposure to moisture.

Caption: Degradation of DMF due to moisture exposure.

Protocols for Safe Handling and Storage

To mitigate the risks associated with the moisture sensitivity of formamides, a multi-faceted approach encompassing proper storage, handling, and quality control is essential.

2.1. Storage Protocols:

Proper storage is the first line of defense against moisture contamination.

| Parameter | Recommendation | Rationale |

| Container | Borosilicate glass bottles with PTFE-lined caps or stainless steel drums for bulk storage.[1][13] | Glass and stainless steel are inert and impermeable to moisture. PTFE liners provide a superior seal compared to other materials. Avoid plastic containers for long-term storage as solvents can potentially leach plasticizers or interact with the polymer.[13] |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon).[14][15][16] | An inert atmosphere displaces moist air from the headspace of the container, preventing moisture absorption. |

| Temperature | Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7] For deionized formamide, storage at -20°C is recommended to prevent degradation.[17] | Lower temperatures slow down the rate of any potential degradation reactions.[17] |

| Sealing | Ensure containers are tightly sealed immediately after use. For frequently accessed bottles, consider using a septum cap for withdrawal via syringe.[18] | Minimizes the ingress of atmospheric moisture. |

2.2. Handling Protocols:

Handling procedures should be designed to minimize exposure to the atmosphere.

2.2.1. General Handling:

-

Work in a Controlled Environment: Whenever possible, handle formamides in a glovebox with a dry, inert atmosphere.[19][20] If a glovebox is not available, work in a well-ventilated fume hood with minimal air currents.

-

Use Dry Equipment: All glassware, syringes, and needles must be thoroughly dried before use, preferably by oven-drying and cooling under a stream of dry nitrogen or in a desiccator.[18]

-

Minimize Exposure Time: Keep containers open for the shortest possible time.

2.2.2. Protocol for Dispensing Formamides:

The following workflow outlines the best practice for transferring moisture-sensitive formamides using syringe techniques.

Caption: Workflow for dispensing moisture-sensitive formamides.

2.3. Drying and Purification:

For applications requiring anhydrous formamide, it may be necessary to dry the solvent prior to use.

| Drying Agent | Suitability for Formamides | Notes |

| Molecular Sieves (4Å) | Recommended | Effective at removing water. Activate the sieves by heating in a vacuum oven before use. Add the activated sieves to the formamide and allow to stand for several hours, preferably with gentle agitation.[21][22][23] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Suitable | A neutral drying agent that can be used for preliminary drying.[23] |

| Calcium Oxide (CaO) | Suitable | A basic drying agent that can be effective.[23] |

| Calcium Chloride (CaCl₂) | Not Recommended | Can form adducts with amides. |

| Phosphorus Pentoxide (P₄O₁₀) | Not Recommended | Highly reactive and can cause decomposition.[21] |

Protocol for Drying Formamide with Molecular Sieves:

-

Activate Molecular Sieves: Place 4Å molecular sieves in a flask and heat in a vacuum oven at 200-300°C for at least 4 hours.

-

Cool: Allow the sieves to cool to room temperature under a stream of dry nitrogen or in a desiccator.

-

Add to Formamide: Add the activated molecular sieves (approximately 50-100 g per liter of solvent) to the formamide in a dry flask.

-

Equilibrate: Stopper the flask and allow it to stand for at least 12-24 hours. Occasional swirling can improve drying efficiency.

-

Dispense: Decant or filter the dried formamide under an inert atmosphere before use.

Quality Control and Verification

Regularly verifying the purity of formamides is crucial, especially for long-term stored materials.

-

Water Content Analysis: The most direct method to assess moisture contamination is through Karl Fischer titration. This technique can accurately quantify trace amounts of water.

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of formic acid and dimethylamine impurities.

-

Gas Chromatography (GC): GC can also be employed to separate and quantify volatile impurities.

Conclusion

The hygroscopic nature of formamides presents a significant challenge in their use as high-purity solvents and reagents. However, by implementing robust handling and storage protocols, researchers can effectively mitigate the risks of moisture-induced degradation. A proactive approach that includes the use of appropriate containers, inert atmosphere techniques, and regular quality control will ensure the integrity of these vital chemicals, leading to more reliable and reproducible scientific outcomes.

References

-

Nguyen, M. T., et al. (2013, March 28). Theoretical study of the decomposition of formamide in the presence of water molecules. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). Cas 75-12-7, Formamide. Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Nguyen, T. L., et al. (2025, August 6). Theoretical Study of Formamide Decomposition Pathways. ResearchGate. Retrieved from [Link]

-

Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Formamide. Retrieved from [Link]

-

Nguyen, T. L., et al. (2011, January 13). Theoretical Study of Formamide Decomposition Pathways. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formamide. PubChem. Retrieved from [Link]

-

PNAS. (2015, November 23). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Retrieved from [Link]

-

Study.com. (n.d.). Can dimethyl formamide be stored in plastic bottles? Or is it better to store in glass bottles?. Retrieved from [Link]

-

Piochem. (n.d.). FORMAMIDE. Retrieved from [Link]

-

OU College of Dentistry. (2011, October 27). Formamide Deionized. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from [Link]

- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.

-

MDPI. (2023, September 18). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Retrieved from [Link]

-

Washington State University. (n.d.). FORMAMIDE. Retrieved from [Link]

-

Scribd. (n.d.). Common Drying Agents in Chemistry. Retrieved from [Link]

-

IRIS. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

-

Washington State University. (n.d.). Formamide. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

-

Inchem.org. (1990). Dimethylformamide (HSG 43, 1990). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

RSC Publishing. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

-

Factor Supply. (2025, June 19). Common Issues Encountered with Best Formamide Liquid in Industrial Applications. Retrieved from [Link]

-

tabletsandcapsules.com. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

-

Patsnap Eureka. (2026, February 12). Inert Gas Applications in Material Preservation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

-

American Chemical Society. (2015, June 22). Formamide. Retrieved from [Link]

-

Science Buddies. (2019, June 6). Ask an Expert: inert gases used for preservation. Retrieved from [Link]

-

Reddit. (2018, March 15). How to store, use, and preserve anhydrous compounds. Retrieved from [Link]

-

ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

-

Photrio.com Photography Forums. (2017, November 20). Argon gas to preserve developers. Retrieved from [Link]

Sources

- 1. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

- 2. FORMAMIDE | Ennore India Chemicals [ennoreindiachemicals.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. Formamide | HCONH2 | CID 713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Common Issues Encountered with Best Formamide Liquid in Industrial Applications [chuanghaibio.com]

- 13. homework.study.com [homework.study.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. Inert Gas Applications in Material Preservation [eureka.patsnap.com]

- 16. sciencebuddies.org [sciencebuddies.org]

- 17. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 18. web.mit.edu [web.mit.edu]

- 19. fauske.com [fauske.com]

- 20. ossila.com [ossila.com]

- 21. Drying solvents and Drying agents [delloyd.50megs.com]

- 22. scribd.com [scribd.com]

- 23. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]

Application Notes & Protocols: N-(1-Isopropyl-1H-pyrazol-5-yl)formamide in Kinase Inhibitor Research

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[4] Within this field, the pyrazole scaffold has emerged as a "privileged structure" due to its unique ability to act as a bioisosteric replacement for the adenine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[4][5] This guide provides in-depth application notes and detailed experimental protocols for the use of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, a key intermediate and foundational scaffold in the synthesis and evaluation of novel kinase inhibitors. We will explore its chemical significance, its role in a typical drug discovery workflow, and provide step-by-step protocols for biochemical and cell-based assays essential for characterizing its derivatives.

The Pyrazole Scaffold: A Privileged Hinge-Binder in Kinase Inhibition

The effectiveness of many kinase inhibitors hinges on their ability to compete with endogenous ATP for binding within the enzyme's active site. The pyrazole ring is exceptionally well-suited for this role.[4] Its nitrogen atoms are positioned to mimic the hydrogen bonding pattern of the adenine base of ATP, allowing it to anchor firmly into the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a foundational element for achieving high-potency inhibition.[5]

Derivatives based on this scaffold have been developed to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Rearranged during Transfection (RET) kinase, and Janus kinases (JAKs), demonstrating the versatility and importance of this chemical moiety in cancer and inflammatory disease research.[4][5][6]

Caption: Pyrazole scaffold forming key hydrogen bonds with the kinase hinge region.

Chemical Profile of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

This compound is not typically an active kinase inhibitor itself but serves as a crucial starting material or fragment for building more complex and potent molecules. The formamide group (-NH-CHO) is a versatile chemical handle that can be readily modified or elaborated upon. The isopropyl group at the N1 position of the pyrazole ring can influence solubility and interactions with the solvent front of the ATP pocket.

| Property | Value | Source / Notes |

| IUPAC Name | N-(1-isopropyl-1H-pyrazol-5-yl)formamide | - |

| Molecular Formula | C7H11N3O | Derived from structure. |

| Molecular Weight | 153.18 g/mol | Derived from formula. |

| Role in Synthesis | Synthetic Intermediate / Building Block | The formamide can be hydrolyzed to the amine, which is then coupled with various carboxylic acids or other electrophiles to build a library of inhibitors.[7][8] |

| Solubility | Soluble in DMSO, DMF, Methanol | Typical for small organic molecules used in screening. Always confirm experimentally. |

| Storage | Store at 2-8°C, desiccated | Protect from moisture to prevent hydrolysis of the formamide group. |

Expert Insight: The choice of the N1-substituent (here, isopropyl) is a critical early decision in a medicinal chemistry campaign. While small alkyl groups like isopropyl can enhance potency, they can also lead to less selective inhibitors.[9] Researchers should plan to synthesize a matrix of N1-analogs to optimize both potency and selectivity.

Application in a Kinase Inhibitor Discovery Workflow

The journey from a simple scaffold like N-(1-Isopropyl-1H-pyrazol-5-yl)formamide to a lead candidate follows a structured, multi-stage process. This compound enters at the very beginning, in the "Library Synthesis" phase.

Caption: A typical workflow for kinase inhibitor drug discovery.

This workflow illustrates how derivatives synthesized from the starting formamide are first tested in simple, high-throughput biochemical assays to identify "hits."[2] Promising compounds are then subjected to more complex and physiologically relevant cell-based assays to confirm their mechanism of action and functional effects before being optimized for preclinical studies.[1][10][11]

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize buffer conditions, enzyme/cell concentrations, and incubation times for their specific kinase target and cell lines.

Protocol 1: In Vitro Kinase Activity Assay (Luminescent ADP Detection)

Principle: This biochemical assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity. Inhibitors will reduce the signal. The ADP-Glo™ Kinase Assay (Promega) is a common commercial system for this purpose.[5]

Materials:

-

Purified, active kinase of interest.

-

Kinase-specific substrate peptide.

-

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide-derived test compounds, dissolved in 100% DMSO.

-

Known potent inhibitor for the target kinase (Positive Control).

-

100% DMSO (Vehicle Control).

-

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP solution at a concentration near the Km for the target kinase.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 96- or 384-well assay plates.

-

Luminometer.

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include wells with 1 µL of positive control inhibitor and 1 µL of DMSO vehicle.

-

Kinase Reaction Mix: Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 10 µL of this mix to each well.

-

Initiate Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 10 µL to each well to start the reaction. The final volume is 21 µL.

-

Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescence: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

-

Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.

Scientist's Note (Trustworthiness): Running the ATP concentration at or near the enzyme's Michaelis-Menten constant (Km) is crucial. High, non-physiological ATP concentrations (millimolar range) can make competitive inhibitors appear less potent than they are in a cellular environment.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Principle: This assay quantifies inhibitor binding to a target kinase in live cells. The kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound, BRET (Bioluminescence Resonance Energy Transfer) occurs. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[12]

Materials:

-

HEK293 cells (or other suitable cell line) transiently or stably expressing the Kinase-NanoLuc® fusion protein.

-

Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Tracer specific for the kinase family.

-

Test compounds dissolved in 100% DMSO.

-

White, opaque 96-well cell culture plates.

-

Luminometer equipped with 450 nm and >600 nm filters.

Procedure:

-

Cell Plating: Seed the cells expressing the Kinase-NanoLuc® fusion into the assay plate and grow overnight.

-

Compound Treatment: Prepare serial dilutions of test compounds in Opti-MEM. Add these to the wells containing the cells.

-

Tracer Addition: Prepare a solution of the NanoBRET™ Tracer and NanoLuc® substrate in Opti-MEM. Add this solution to all wells.

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Read Plate: Equilibrate the plate to room temperature. Measure luminescence simultaneously at 450 nm (donor) and >600 nm (acceptor).

Data Analysis:

-

Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

-

Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.

-

Plot mBU vs. log[Inhibitor Concentration] and fit the data to determine the IC50 value, which reflects target engagement in a physiological context.

Expert Insight: A significant drop-off in potency between the biochemical assay (Protocol 1) and the target engagement assay (Protocol 2) can indicate poor cell permeability of the compound, a critical parameter for drug development.[11]

Protocol 3: Cellular Proliferation Assay (MTS/MTT)

Principle: This assay assesses the downstream functional effect of kinase inhibition on cell viability or proliferation. It is particularly relevant for oncology targets where inhibiting a kinase is expected to stop cancer cell growth.[1] MTS or MTT reagents are converted by metabolically active (i.e., living) cells into a colored formazan product, which can be quantified by absorbance.

Materials:

-

Cancer cell line known to be dependent on the target kinase.

-

Complete growth medium (e.g., DMEM + 10% FBS).

-

Test compounds dissolved in 100% DMSO.

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).

-

Clear 96-well cell culture plates.

-

Spectrophotometer (absorbance plate reader).

Procedure:

-

Cell Plating: Seed cells at a low density in the 96-well plate and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO vehicle controls.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add Reagent: Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells.

-

Plot % Inhibition vs. log[Inhibitor Concentration] to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Critical Considerations

-

Potency vs. Efficacy: An IC50 or GI50 value defines a compound's potency (how much is needed), not its efficacy (the maximal effect). Ensure your dose-response curves reach a plateau to determine the maximal inhibition.

-

Selectivity: A potent inhibitor is not useful if it hits dozens of other kinases, which can lead to off-target toxicity.[13] Hits from the primary screen should be tested against a broad panel of kinases to determine their selectivity profile.

-

Toxicity: Certain chemical scaffolds can carry inherent liabilities. For instance, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to exhibit unexpected acute mammalian toxicity by inhibiting mitochondrial respiration.[14][15] It is prudent to include early counter-screens, such as assessing mitochondrial toxicity in respiring cells, to flag problematic chemotypes before investing significant resources.[14]

-

Drug-Induced Degradation: A new paradigm in kinase inhibitor pharmacology is the discovery that some inhibitors not only block kinase activity but also induce the degradation of the target protein.[3] This can be a highly desirable therapeutic feature. Researchers can test for this by performing a Western blot for the target kinase after treating cells with the inhibitor for 24-48 hours.

Conclusion

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide represents a valuable and validated starting point for the discovery of novel kinase inhibitors. Its utility lies in the privileged pyrazole core, which provides a robust anchor into the highly conserved hinge region of the kinase ATP-binding site. By leveraging this scaffold and applying the systematic workflow and protocols outlined in this guide—from initial biochemical screening to advanced cellular characterization—researchers can efficiently synthesize and evaluate new chemical entities with the potential to become next-generation targeted therapies.

References

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.

- Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.

- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

- Kinase Logistics. Cell-based Kinase Profiling Service.

- RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.

- PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

- SpringerLink. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.

- PMC. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.

- PubMed. (2015, November 15). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.

- Journal of Applied Pharmaceutical Science. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.

- ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- ResearchGate. (2025, August 6). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF.

- MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- ResearchGate. (2025, August 7). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents..

- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.

- PubMed. (2022, May 15). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity.

- chemical-kinomics. Drug Discovery - Inhibitor.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- ResearchGate. Pyrazole derivative in preclinical study. | Download Scientific Diagram.

- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

- Chemsrc. (2025, September 26). 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide.

- Medical Xpress. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals.

- Monash University. 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.

- PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.

- MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

- ACS Publications. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N.

Sources

- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 3. news-medical.net [news-medical.net]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 6. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. scispace.com [scispace.com]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 10. inits.at [inits.at]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. kinaselogistics.com [kinaselogistics.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.monash.edu [research.monash.edu]

- 15. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solvent Selection & Reaction Protocols for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Executive Summary

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a critical intermediate in the synthesis of bioactive fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) and a precursor for isocyanide-based multicomponent reactions (Ugi/Passerini). Its unique structure combines a lipophilic isopropyl group with a reactive, polar formamide moiety on a basic pyrazole ring. This application note provides an evidence-based guide for solvent selection, focusing on three primary transformations: Dehydration to Isocyanides , Cyclization to Fused Systems , and Hydrolysis .

Physicochemical Profile & Solubility Logic

The solubility of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is governed by the competition between the hydrophobic isopropyl group and the hydrogen-bond donating/accepting formamide group.

Solubility Matrix

| Solvent | Solubility | Application Suitability | Rationale |

| Dichloromethane (DCM) | High | Dehydration | Excellent solubilizer; low boiling point allows easy removal; non-nucleophilic. |

| Dimethylformamide (DMF) | High | Cyclization/Alkylation | High dielectric constant dissolves polar intermediates; high boiling point supports thermal cyclization. |

| Ethanol (EtOH) | Moderate | Crystallization/Hydrolysis | Good for cooling crystallization; protic nature supports hydrolysis but interferes with dehydrating agents (POCl₃). |

| Toluene | Moderate | Scale-up Dehydration | Higher boiling point than DCM; forms azeotropes with water; safer for large-scale operations. |

| Water | Low | Workup (Anti-solvent) | Used to quench reactions and precipitate the product (or wash away salts). |

Core Application: Dehydration to Isocyanide

Target Product: 5-Isocyano-1-isopropyl-1H-pyrazole Reaction Class: Elimination

The conversion of the formamide group to an isocyanide (isonitrile) is the most common application for this scaffold, enabling subsequent multicomponent reactions. The standard protocol utilizes Phosphoryl Chloride (POCl₃) and a tertiary amine base.

Solvent Selection: Dichloromethane (DCM) vs. Toluene

-

DCM (Preferred for Lab Scale): It maintains the solubility of the starting material at 0°C (critical for controlling the exotherm of POCl₃ addition). It is easily removed during workup, minimizing thermal stress on the unstable isocyanide.

-

Toluene (Preferred for Scale-up): Used when higher temperatures are required to drive the reaction or to avoid chlorinated solvents. However, solubility at 0°C must be validated.

Detailed Protocol (Self-Validating)

Reagents:

-

Substrate: N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (1.0 equiv)

-

Dehydrating Agent: POCl₃ (1.1 equiv)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)

-

Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Workflow:

-

Dissolution: Dissolve the formamide substrate in anhydrous DCM under an inert atmosphere (N₂ or Ar). Ensure the solution is clear.

-

Base Addition: Add Et₃N. The solution may warm slightly; cool to -5°C to 0°C using an ice/salt bath.

-

Activation (Critical Step): Add POCl₃ dropwise over 20 minutes.

-

Validation: Monitor internal temperature; do not exceed 5°C.

-

-

Reaction: Stir at 0°C for 1 hour.

-

Validation (TLC): Elute with 30% EtOAc/Hexanes. The formamide (lower R_f) should disappear; the isocyanide (higher R_f) appears.

-

Validation (NMR): Disappearance of the formyl proton (~8.5 ppm, broad s) and appearance of the isocyanide carbon signal (~160 ppm).

-

-

Quench: Pour the mixture into a saturated Na₂CO₃ solution (0°C) to neutralize excess acid. Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Wash aqueous layer with DCM (2x).

-

Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo at <30°C (Isocyanides can be volatile/unstable).

Workflow Diagram (DOT)

Caption: Optimized workflow for the dehydration of N-heteroaryl formamides using POCl₃/DCM.

Application 2: Cyclization to Pyrazolo[3,4-d]pyrimidines

Target Product: Pyrazolo[3,4-d]pyrimidine derivatives Reaction Class: Vilsmeier-Haack / Condensation

The formamide group can serve as a "C1" source to close the pyrimidine ring when reacted with Vilsmeier reagents.

Solvent Selection: Dimethylformamide (DMF)[1][2]

-

Role: DMF acts as both the solvent and the reagent (source of the electrophilic Vilsmeier salt when treated with POCl₃).

-

Temperature: These reactions often require heating (60–100°C). DMF’s high boiling point (153°C) is ideal.

-

Alternative: Neat reaction (using excess formamide) is possible but makes workup difficult due to the high viscosity and water solubility of formamide.

Protocol Insight: When reacting the N-(1-Isopropyl-1H-pyrazol-5-yl)formamide with an amine (e.g., ammonia or an aniline) to close the ring, DMF is superior to alcohols because it prevents side reactions (ester formation) and solubilizes the polar transition state.

Troubleshooting & Solvent Compatibility Matrix

Use this table to diagnose reaction failures related to solvent choice.

| Issue | Probable Cause | Corrective Action |

| Low Yield (Dehydration) | Hydrolysis of POCl₃ due to wet solvent. | Ensure DCM is distilled over CaH₂ or passed through activated alumina. |

| Product Degradation | Acidic workup hydrolyzed the isocyanide. | Ensure Quench uses basic Na₂CO₃ or NaHCO₃; do not use water alone. |

| Incomplete Reaction | Low solubility of substrate. | Switch from Toluene to DCM or add a co-solvent like THF (if compatible with reagents). |

| Oiling Out | Product is too lipophilic for aqueous workup. | Use a brine wash to break emulsions; add a small amount of MeOH to the organic layer during extraction. |

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of the formamide scaffold based on solvent and reagent selection.

Caption: Divergent synthesis pathways for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

References

-

General Dehydration Protocol: Wang, X., Wang, Q. G., & Luo, Q. L. (2015).[1] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.[2][3] Synthesis, 47(01), 49-54.[1][3]

-

Vilsmeier-Type Cyclization: Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana.

-

Solubility & Properties: BenchChem Application Notes. (2025).[1][4][5][6][7] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

-

Isocyanide Synthesis Review: Porcheddu, A., Giacomelli, G., & Salaris, M. (2005).[1][7] Microwave-Assisted Synthesis of Isonitriles: A General Simple Methodology. The Journal of Organic Chemistry, 70(6), 2361-2363.[7]

Sources

- 1. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Welcome to the technical support guide for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during this specific formylation reaction. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction for higher yields and purity.

The target molecule, N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, is synthesized via the N-formylation of its corresponding amine precursor, 1-isopropyl-1H-pyrazol-5-amine. While seemingly straightforward, this nucleophilic acyl substitution can be prone to low yields due to incomplete conversion, side reactions, or product loss during workup. This guide provides a systematic approach to overcoming these obstacles.

Core Reaction Mechanism: N-Formylation of 1-isopropyl-1H-pyrazol-5-amine

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the formylating agent, most commonly formic acid. The mechanism, especially when acid-catalyzed, involves the protonation of the formic acid's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The amine's lone pair of electrons then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the final formamide product.[1][2]

Caption: General mechanism for acid-catalyzed N-formylation.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low (<50%). What are the most common reasons?

Low yield is typically a result of one or more of the following factors: incomplete reaction, competing side reactions, or product loss during the workup and purification stages. A systematic approach is crucial. First, ensure your reaction is actually proceeding to completion before optimizing the workup.

Q2: How can I confirm the reaction is complete and what can I do to drive it forward?

Incomplete conversion is the most frequent cause of low yields. Reaction monitoring is essential.

-

Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting amine. A common mistake is to stop the reaction prematurely.

-

Stoichiometry: Formic acid is both a reagent and can act as a solvent. Using a significant excess (3 to 10 equivalents or more) can help drive the reaction equilibrium towards the product.[3] Many successful procedures perform the reaction "neat" using formic acid as the solvent.[4]

-

Temperature: This reaction often requires heating. A typical temperature range is 60-80 °C.[3] Higher temperatures increase the reaction rate but can also lead to the degradation of starting materials or products if maintained for too long. Start at 60 °C and slowly increase if the conversion is sluggish.

-

Water Removal: The reaction produces one equivalent of water. While often not a major issue when using a large excess of formic acid, in some setups, removing water can shift the equilibrium to favor the product. This can be achieved by conducting the reaction in a solvent like toluene with a Dean-Stark apparatus.[5]

Q3: My TLC plate shows multiple new spots, and my crude NMR is messy. What side reactions could be occurring?

Side reactions can significantly consume your starting material and complicate purification.

-

Thermal Degradation: Pyrazole rings, while aromatic, can be susceptible to degradation under harsh acidic conditions and high temperatures over extended periods. If you suspect this, try running the reaction at a lower temperature for a longer time.

-

Ring Formylation (Vilsmeier-Haack type): While less common with formic acid alone, aggressive formylating agents like a pre-formed Vilsmeier reagent (e.g., POCl₃/DMF) can lead to formylation on the electron-rich pyrazole ring, typically at the C4 position.[6][7][8] This is generally not a concern unless strong dehydrating agents or catalysts that can generate such species are present.

-

Impure Starting Material: The purity of your 1-isopropyl-1H-pyrazol-5-amine is critical. Impurities will carry through and potentially react, leading to a complex product mixture. Ensure the starting amine is fully characterized (NMR, MS) before use.

Q4: Is neat formic acid the best formylating agent, or should I consider alternatives?

For this transformation, formic acid is typically the most practical, cost-effective, and efficient choice.[3][4] However, if you are working with sensitive substrates or still face issues, other options exist.

| Formylating Agent/System | Typical Conditions | Advantages | Disadvantages |

| Formic Acid (Neat) | 60-80 °C, solvent-free | Simple, inexpensive, high atom economy.[3][4] | Can require heating; excess acid must be removed. |

| Acetic Formic Anhydride | Generated in situ from Ac₂O and HCOOH | Highly reactive, can proceed at lower temperatures.[5] | Reagent is moisture-sensitive; requires an extra preparation step. |

| Ethyl Formate | Refluxing ethyl formate (54 °C) | Milder conditions.[1] | Slower reaction rates compared to formic acid.[1] |

| Iodine/Formic Acid | 5 mol% I₂, 2 eq. HCOOH, 70 °C | Catalytic, high yields, solvent-free.[9] | Requires handling of iodine. |

Q5: My reaction is very slow even with heating. Should I use a catalyst?

Yes, catalysis can significantly accelerate the reaction, allowing for milder conditions and potentially improving yields.

-

Iodine: A catalytic amount of molecular iodine (I₂) is highly effective for N-formylation with formic acid under solvent-free conditions.[9] The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, making it a more potent electrophile.[9]

-

Lewis Acids: Catalysts like ZnCl₂, InCl₃, or ZnO can activate the formic acid.[3] These are typically used in mole percentages (5-10 mol%) under solvent-free conditions at around 70 °C.[3]

-

Solid Acids: Reusable solid acid catalysts like Amberlite IR-120 or sulfated titania offer the advantage of easy removal by simple filtration.[3]

Caption: A logical workflow for troubleshooting low reaction yield.

Q6: How can I best perform the workup and purification to avoid losing my product?

The product is a formamide, which is generally stable but can be water-soluble to some extent.

-

Neutralization: After the reaction, cool the mixture to room temperature. If you used a large excess of formic acid, it's often best to first remove the bulk of it under reduced pressure. Then, dilute the residue with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as CO₂ evolution can cause pressure buildup. Wash until the aqueous layer is neutral or slightly basic (check with pH paper).

-